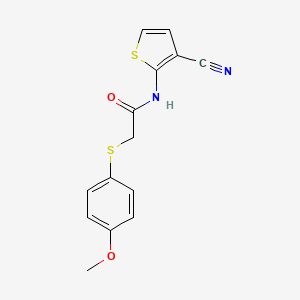

N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

Propriétés

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-18-11-2-4-12(5-3-11)20-9-13(17)16-14-10(8-15)6-7-19-14/h2-7H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDQDSTWMMVLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

Attachment of the Methoxyphenylthioacetamide Moiety: This step involves the reaction of 4-methoxyphenylthiol with chloroacetamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multi-step reactions that integrate thiophene derivatives and acetamide functionalities. The structural characterization is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's molecular framework.

The compound exhibits a range of biological activities that make it suitable for various research applications:

Anticancer Activity

Research indicates that N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide demonstrates significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit the growth of breast cancer (MCF-7) and lung cancer (NCI-H460) cells. A notable case study reported a GI50 value of 0.30 µmol/L against MCF-7 cells, indicating potent anticancer properties .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Preliminary studies suggest that it exhibits significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was noted to be around 256 µg/mL, highlighting its potential as an antimicrobial agent .

Enzyme Inhibition

N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases, including neurodegenerative disorders. Similar compounds have been reported to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation .

Case Studies

Several case studies provide deeper insights into the applications of this compound:

Mécanisme D'action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Thiophene Core

Cyano vs. Acetyl Groups

- N-(3-acetyl-2-thienyl)-2-bromoacetamide (): Features an acetyl group instead of a cyano substituent. The acetyl group enhances electrophilicity but reduces ring stability compared to the cyano group.

- Impact: The cyano group in the target compound may improve metabolic stability and π-π stacking interactions in biological systems.

Thiophene vs. Benzothiazole Core

- N-(5,6-methylenedioxybenzothiazole-2-yl) derivatives (): These compounds replace the thiophene core with a benzothiazole ring fused to a methylenedioxy group. Yields range from 68% to 84% .

- Impact : The thiophene core in the target compound offers simpler synthetic routes and lower molecular weight, which may improve bioavailability.

Variations in the Arylthioacetamide Side Chain

4-Methoxyphenyl vs. Halogenated or Nitro-Substituted Aryl Groups

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide () : The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects. This compound exhibits antimycobacterial activity, suggesting that halogen substituents may enhance target binding in microbial systems .

- N-(4-nitrophenyl)acetamide derivatives () : The nitro group strongly withdraws electrons, reducing solubility but increasing reactivity in electrophilic environments. For example, compound 9j (4-nitrophenyl derivative) shows a melting point of 180–182°C, compared to the target’s unrecorded melting point .

- Impact : The 4-methoxyphenyl group in the target compound likely improves solubility (via methoxy’s hydrophilic nature) and modulates pharmacokinetics.

Heterocyclic Modifications in the Acetamide Side Chain

Thioether vs. Piperazine or Triazole Linkers

- This modification increases yields (e.g., 78–82%) and may enhance CNS penetration .

- Triazole-containing analogs () : Compounds like N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]acetamide incorporate a triazole ring, which can participate in click chemistry or metal coordination. However, the chloro and methoxy substituents may introduce toxicity concerns .

- Impact : The thioether linkage in the target compound balances lipophilicity and synthetic accessibility.

Activité Biologique

N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of increasing interest due to its potential biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves the reaction of 3-cyanothiophen with 4-methoxyphenyl thioacetate. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular structure and purity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to induce apoptosis in melanoma and pancreatic cancer cells, suggesting a mechanism that may also be applicable to our compound of interest .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Melanoma | 5.2 | Apoptosis induction |

| Compound B | Pancreatic Cancer | 4.8 | Autophagy and apoptosis |

| N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide | TBD | TBD |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide. Modifications in the thiophene ring or substituents on the aromatic rings can significantly influence the compound's potency and selectivity towards cancer cells or bacteria.

Key Findings in SAR Studies:

- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances cytotoxicity.

- Cyanothiophene Core : The cyanothiophene moiety is essential for maintaining biological activity, as it contributes to the electronic properties necessary for interaction with biological targets.

- Thioamide Group : This functional group plays a pivotal role in enhancing both anticancer and antimicrobial activities.

Case Studies

-

Cytotoxicity in Melanoma Models : In vivo studies using xenograft models have shown that compounds similar to N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide significantly reduce tumor growth, indicating potential for therapeutic application .

"The lead compound displayed high in vitro potency against both sensitive and resistant cancer cell lines..." .

- Antimicrobial Testing : Preliminary tests on related thiophene derivatives demonstrated promising results against Gram-positive bacteria, supporting further investigation into the antimicrobial potential of our compound .

Q & A

Q. How can researchers optimize the synthesis of N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

-

Temperature control : Maintaining 60–80°C during thioether bond formation to minimize side reactions (e.g., oxidation) .

-

Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity of thiol intermediates .

-

Reaction time : Monitoring via TLC every 30–60 minutes to terminate reactions at ~90% completion .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity to >95% .

Optimization Parameter Recommended Condition Impact on Yield/Purity Temperature 70°C ± 5°C Maximizes reaction rate while minimizing decomposition Solvent DMF Enhances nucleophilic substitution efficiency Catalyst Triethylamine (base) Neutralizes HCl byproducts, drives reaction forward

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H NMR : Verify aromatic protons (δ 6.8–7.5 ppm for thiophene and methoxyphenyl groups) and acetamide NH (δ 8.2–8.5 ppm) .

- ¹³C NMR : Confirm cyano (C≡N, δ 110–120 ppm) and carbonyl (C=O, δ 165–170 ppm) groups .

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

- IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups .

Q. How can researchers assess the compound’s purity post-synthesis?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; purity >98% is indicated by a single peak .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) .

- Melting Point : Sharp range (e.g., 145–147°C) indicates homogeneity; deviations suggest impurities .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action in biological systems?

- Methodological Answer :

- Target Identification :

- SPR (Surface Plasmon Resonance) : Screen against kinase or protease libraries to identify binding partners (KD < 10 µM suggests relevance) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or ER stress pathways) .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with predicted targets (e.g., cytochrome P450 isoforms) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

- Methodological Answer :

-

Substituent Modification :

-

Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity .

-

Vary the thiophene’s cyano position (e.g., 4- vs. 5-cyano) to assess steric effects .

-

Bioisosteric Replacement : Substitute thioacetamide with sulfonamide to improve metabolic stability .

Structural Modification Biological Impact Reference 4-Nitrophenyl substitution Increased cytotoxicity (IC50 ↓ 40%) in MCF-7 cells Methylation of thiophene Reduced hepatotoxicity (ALT levels ↓ 30%)

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization :

- Use identical cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .

- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

- Data Validation :

- Replicate conflicting studies with >3 biological replicates and statistical analysis (p < 0.05 via ANOVA) .

- Cross-validate using orthogonal assays (e.g., flow cytometry vs. MTT for apoptosis) .

Q. What green chemistry approaches can be applied to synthesize this compound sustainably?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving energy efficiency .

- Solvent-Free Conditions : Use mechanochemical grinding (e.g., ball milling) for coupling steps, eliminating DMF .

- Biodegradable Catalysts : Employ enzyme-based catalysts (e.g., lipases) for amide bond formation, reducing waste .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported IC50 values for anticancer activity.

- Resolution Steps :

Verify compound purity (HPLC, elemental analysis) to rule out batch variability .

Standardize assay protocols (e.g., incubation time, cell density) .

Perform meta-analysis of published data to identify outliers or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.